

Technical Guide: Alexa Fluor™ 430 Maleimide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 430 maleimide

Cat. No.: B15138073

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties and practical application of Alexa Fluor™ 430 maleimide, a thiol-reactive fluorescent dye. Designed for professionals in life sciences and drug development, this document details the dye's quantum yield and extinction coefficient, provides comprehensive experimental protocols for its use in bioconjugation, and illustrates relevant workflows and biological pathways.

Core Photophysical Properties

Alexa Fluor™ 430 is a fluorescent dye characterized by its excitation in the violet-blue region of the spectrum and a large Stokes shift, resulting in a yellow-green emission. These properties make it a valuable tool in multicolor fluorescence imaging, where spectral separation is crucial. The maleimide functional group allows for covalent attachment of the dye to thiol groups, commonly found in cysteine residues of proteins.

Quantitative Data Summary

The key spectral and photophysical parameters of Alexa Fluor™ 430 and its derivatives are summarized in the table below. This data is essential for quantitative fluorescence studies and for calculating the degree of labeling in bioconjugation experiments.

Parameter	Value	Units	Notes
Molar Extinction Coefficient (ϵ)	15,000 - 16,000	$\text{cm}^{-1}\text{M}^{-1}$	At the absorption maximum (~431 nm).
Quantum Yield (Φ)	0.23	-	For the amine derivative (AF 430 amine). This is often used as a close approximation for the maleimide derivative.
Excitation Maximum (λ_{ex})	~431	nm	-
Emission Maximum (λ_{em})	~541	nm	-

Experimental Protocols

I. Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a substance absorbs light at a given wavelength. It is a critical parameter for determining the concentration of the dye and for calculating the degree of labeling of a conjugate.

Methodology:

- **Preparation of Stock Solution:** Accurately weigh a small amount of the Alexa Fluor™ 430 maleimide powder. Dissolve the powder in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM).
- **Serial Dilutions:** Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, PBS). The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- **Spectrophotometric Measurement:** For each dilution, measure the absorbance at the dye's maximum absorption wavelength (~431 nm) using a spectrophotometer. Use the same buffer as a blank reference.

- Application of Beer-Lambert Law: The Beer-Lambert law ($A = \epsilon cl$) is used to calculate the extinction coefficient. Where:
 - A is the absorbance.
 - ϵ is the molar extinction coefficient.
 - c is the molar concentration.
 - l is the path length of the cuvette (typically 1 cm).
- Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear regression will be equal to the molar extinction coefficient (ϵ) when the path length is 1 cm.

II. Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The most common method for determining the quantum yield of a fluorescent dye is the comparative method, which involves a reference standard with a known quantum yield.

Methodology:

- Selection of a Reference Standard: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that are in a similar range to Alexa Fluor™ 430. For a dye emitting in the yellow-green region, fluorescein in 0.1 M NaOH ($\Phi = 0.95$) can be a suitable, albeit spectrally shifted, reference.
- Preparation of Solutions: Prepare a series of dilutions for both the Alexa Fluor™ 430 maleimide and the reference standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to avoid inner filter effects.
- Absorbance and Fluorescence Measurements:
 - Measure the absorbance of each solution at the chosen excitation wavelength.

- Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
- Data Analysis: The quantum yield of the sample (Φ_X) can be calculated using the following equation:

$$\Phi_X = \Phi_{ST} * (\text{Grad}_X / \text{Grad}_{ST}) * (\eta_X^2 / \eta_{ST}^2)$$

Where:

- Φ_{ST} is the quantum yield of the standard.
- Grad_X and Grad_{ST} are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
- η_X and η_{ST} are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

III. Protein Labeling with Alexa Fluor™ 430 Maleimide

This protocol details the covalent conjugation of Alexa Fluor™ 430 maleimide to a protein via its cysteine residues.

Materials:

- Protein to be labeled (containing free thiol groups)
- Alexa Fluor™ 430 maleimide
- Conjugation buffer (e.g., PBS, pH 7.2-7.5, degassed)
- Reducing agent (optional, e.g., TCEP)
- Quenching reagent (e.g., L-cysteine or β -mercaptoethanol)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

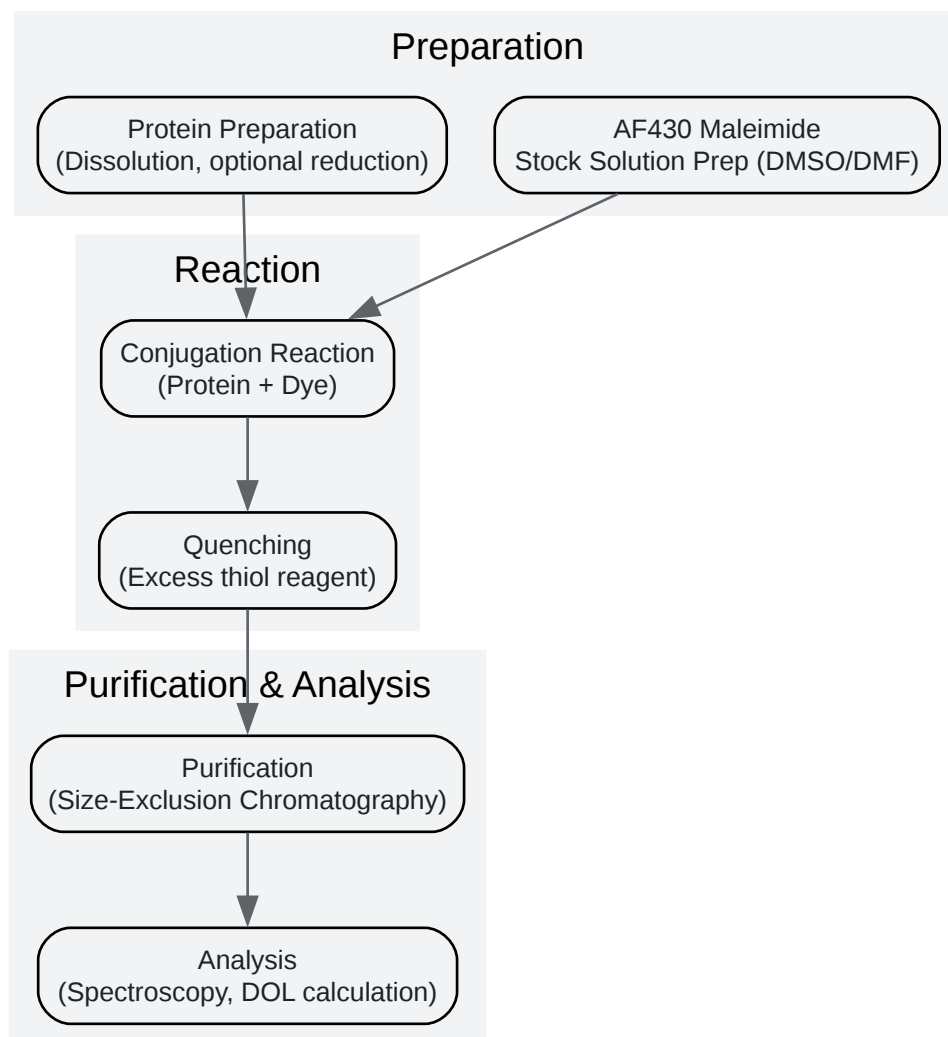
- **Protein Preparation:** Dissolve the protein in the conjugation buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP. Remove the excess reducing agent before adding the dye.
- **Dye Preparation:** Dissolve the Alexa Fluor™ 430 maleimide in a small amount of anhydrous DMSO or DMF to create a stock solution.
- **Conjugation Reaction:** Add the dye stock solution to the protein solution. The molar ratio of dye to protein typically ranges from 10:1 to 20:1. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
- **Quenching the Reaction:** Add a quenching reagent to react with any unreacted maleimide groups.
- **Purification:** Separate the labeled protein from the unreacted dye and other small molecules using a size-exclusion chromatography column.
- **Determination of Degree of Labeling (DOL):** The DOL, which is the average number of dye molecules per protein, can be calculated using the absorbance of the purified conjugate at 280 nm (for the protein) and at ~431 nm (for the dye). A correction factor is needed to account for the dye's absorbance at 280 nm.

Visualizations

Experimental Workflow: Protein Labeling

The following diagram illustrates the key steps in the bioconjugation of a protein with Alexa Fluor™ 430 maleimide.

Workflow for Protein Labeling with AF430 Maleimide



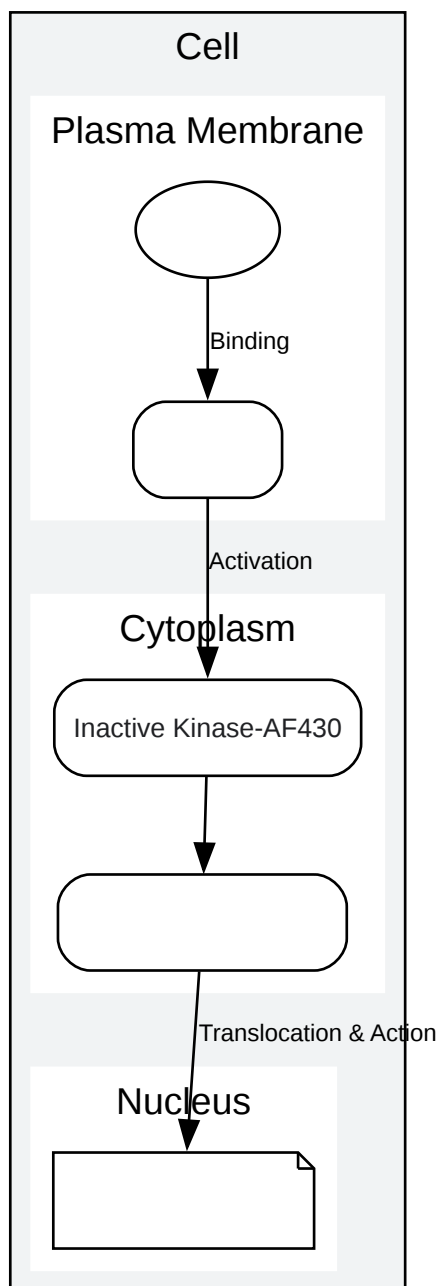
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Caption: Workflow for Protein Labeling with AF430 Maleimide.

Signaling Pathway Visualization

Fluorescently labeled proteins are instrumental in elucidating cellular signaling pathways. For instance, a protein kinase labeled with Alexa Fluor™ 430 can be tracked as it translocates to the nucleus upon pathway activation. The diagram below represents a generic signaling cascade where the localization of a key protein is visualized.

Visualization of a Signaling Pathway



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Caption: Visualization of a Signaling Pathway.

- To cite this document: BenchChem. [Technical Guide: Alexa Fluor™ 430 Maleimide for Advanced Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15138073#af-430-maleimide-quantum-yield-and-extinction-coefficient\]](https://www.benchchem.com/product/b15138073#af-430-maleimide-quantum-yield-and-extinction-coefficient)

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